molecular formula C23H28FN3O4S B2895298 N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 887678-70-8

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B2895298
CAS RN: 887678-70-8
M. Wt: 461.55
InChI Key: DOEGJICLUBREAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxamide, a sulfamoyl group, and a fluorophenyl group. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as amide coupling, sulfonation, and fluorination .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The tert-butylsulfamoyl group and the fluorophenyl group are likely to have significant effects on the overall structure and properties of the compound .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the carboxamide group could participate in condensation reactions, while the sulfamoyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Polymer Science and Materials Chemistry

Medicinal Chemistry and Drug Discovery

  • Antibacterial Agents : Compounds structurally related to N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide have shown promise in the development of novel antibacterial agents. For example, pyridonecarboxylic acids and their analogues have been investigated for their antibacterial activity, suggesting the potential of similar structures in drug development (Egawa et al., 1984)[https://consensus.app/papers/acids-agents-synthesis-activity-egawa/31634d5a886e571f8635ecbe8172b916/?utm_source=chatgpt].

  • Kinase Inhibitors for Cancer Therapy : Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors, indicating the potential of similar compounds in the development of targeted cancer therapies. These findings underscore the significance of such structures in the synthesis of new therapeutic agents (Schroeder et al., 2009)[https://consensus.app/papers/discovery-schroeder/38a92109b3155d35ab80ddca0c441c0f/?utm_source=chatgpt].

Fluorination Chemistry

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties and potential uses. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-23(2,3)26-32(30,31)20-10-8-19(9-11-20)25-22(29)17-14-21(28)27(15-17)13-12-16-4-6-18(24)7-5-16/h4-11,17,26H,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEGJICLUBREAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

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